Hydride; palladium(2+) can be classified under transition metal hydrides, specifically within the category of organometallic compounds. It is often utilized in catalytic reactions due to its unique electronic properties and ability to stabilize various oxidation states. The compound is sourced from various synthetic pathways that involve palladium precursors and hydride donors.
The synthesis of hydride; palladium(2+) can be achieved through several methods:
These methods require careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yields and purity of the final product.
The molecular structure of hydride; palladium(2+) typically features a square planar geometry, characteristic of many palladium complexes. In this structure:
Computational studies using Density Functional Theory (DFT) have been employed to analyze these structures further, revealing insights into bond lengths, angles, and electronic distributions .
Hydride; palladium(2+) participates in several important chemical reactions:
These reactions highlight the compound's versatility as a catalyst in synthetic organic chemistry.
The mechanism by which hydride; palladium(2+) operates involves several key steps:
This mechanism underscores the efficiency and effectiveness of palladium-based catalysts in facilitating complex organic transformations.
Hydride; palladium(2+) exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior during synthesis and application in catalysis.
Hydride; palladium(2+) finds extensive applications across various fields:
These applications demonstrate the compound's versatility and importance in both industrial and research settings.
Palladium hydride (PdHₓ) exhibits a face-centered cubic lattice in both its hydrogen-diluted α-phase and hydrogen-rich β-phase. The α-phase forms a solid solution where hydrogen atoms randomly occupy interstitial sites at low concentrations (H/Pd < 0.02). As hydrogen concentration increases, a first-order phase transition occurs, leading to the ordered β-phase (H/Pd ≈ 0.6–0.7). This transition involves a 10–12% lattice expansion due to hydrogen incorporation, yet preserves the face-centered cubic symmetry [1] [6]. In-situ studies reveal that the β-phase nucleates at nanoparticle edges and propagates via a coherent few-atom-wide interface, minimizing interfacial energy [1] [10]. The coexistence plateau in pressure-composition isotherms reflects this α-β phase equilibrium, which disappears above the critical temperature (~566 K) [6].
Table 1: Structural Parameters of Palladium Hydride Phases
Phase | H/Pd Ratio | Lattice Parameter (Å) | Symmetry | Transition Characteristics |
---|---|---|---|---|
α-phase | 0–0.02 | 3.89–3.92 | Face-centered cubic | Random interstitial occupancy |
β-phase | 0.6–0.7 | 4.02–4.05 | Face-centered cubic | Ordered sublattice formation |
Hydrogen atoms preferentially occupy octahedral interstitial sites in both α- and β-phase palladium hydride due to their larger volume (radius ~0.414 Å) compared to tetrahedral sites (radius ~0.225 Å). First-principles density functional theory calculations confirm octahedral site occupancy lowers formation energy by 0.15–0.25 eV/atom [6]. Neutron diffraction studies of PdD₀.₇₆ reveal ordered superstructures where hydrogen/deuterium atoms occupy octahedral sites in an every-fifth-plane vacancy pattern [2]. Tetrahedral site occupancy becomes energetically competitive only under high hydrogen pressures (>5 GPa) or in nanostructured palladium due to surface-induced strain [4] [6].
Table 2: Interstitial Site Characteristics in Face-Centered Cubic Palladium
Site Type | Crystallographic Coordinates | Atomic Radius (Å) | Formation Energy (eV/atom) | Occupancy Preference |
---|---|---|---|---|
Octahedral | (½, ½, ½) | 0.414 | 0.00 (reference) | Thermodynamically stable |
Tetrahedral | (¼, ¼, ¼) | 0.225 | +0.15–0.25 | High-pressure/metastable |
Hydrogen absorption induces anisotropic lattice strain in palladium hydride, governed by elastic interactions and hydrogen-induced stress. First-principles calculations show the Vegard coefficient (∂a/∂x) ranges from 0.13–0.17 Å per H/Pd unit, depending on site occupancy [6]. Octahedral occupancy causes greater lattice distortion due to direct repulsion between hydrogen and palladium atoms. This expansion generates coherency stresses at α-β interfaces, reaching 1–3 GPa in constrained systems [1]. Elastic constants (C₁₁, C₁₂, C₄₄) decrease by 20–40% in β-phase palladium hydride due to lattice softening, reducing the bulk modulus from 180 GPa (pure palladium) to 140 GPa (PdH₀.₇) [6]. The expansion is partially reversible upon dehydrogenation, though dislocation formation at critical hydrogen concentrations (>0.8 H/Pd) causes permanent lattice damage.
Pressure-composition isotherms quantify the equilibrium between gaseous hydrogen and palladium hydride phases. These isotherms exhibit three distinct regions:
The plateau pressure ($P{\text{plateau}}$) follows the van’t Hoff relation:$$\ln P{\text{plateau}} = \frac{\Delta H}{RT} - \frac{\Delta S}{R}$$where $\Delta H$ is the formation enthalpy (–20 kJ/mol H for bulk palladium) and $\Delta S$ the entropy change (~–120 J/mol·K). Hysteresis between absorption/desorption plateaus arises from coherency strain energy and defect formation, with $\ln(P{\text{abs}}/P{\text{des}})$ proportional to the elastic energy barrier [3] [4]. Critical temperature ($T_c$ ≈ 566 K) marks the disappearance of the plateau, where α and β phases become indistinguishable.
Table 3: Thermodynamic Parameters of Palladium Hydride Formation
Parameter | Bulk Palladium | 5 nm Nanoparticles | Physical Meaning |
---|---|---|---|
$\Delta H$ (kJ/mol H) | –20.0 ± 0.5 | –17.5 ± 0.8 | Enthalpy of hydride formation |
$\Delta S$ (J/mol·K) | –120 ± 5 | –110 ± 7 | Entropy change |
$T_c$ (K) | 566 ± 5 | 515 ± 10 | Critical temperature |
Nanoparticle size governs phase transition thermodynamics and kinetics in palladium hydride:
Plateau Slope and Critical Temperature: The α-β coexistence plateau steepens and shortens with decreasing particle size. Critical temperature ($T_c$) decreases by ~50 K for 2.7 nm particles compared to bulk, narrowing the miscibility gap [9].
Suppressed Phase Segregation: Particles below 2.5 nm exhibit continuous solid-solution behavior without distinct phase transitions, evidenced by the absence of pressure plateaus. This arises when the hydrogen miscibility gap energy ($\sim k_B T \Delta x^2$) exceeds coherency strain energy ($\sim D^3$) [4] [9].
Altered Site Occupancy: Sub-3 nm nanoparticles show increased tetrahedral site occupancy (up to 30% at H/Pd = 0.6) due to surface-induced lattice distortion, reducing octahedral site stability [6] [9]. Elastic constant calculations confirm greater softening in nanoparticles (C₁₁ decreases by 35% vs. 25% in bulk) at equivalent hydrogen concentrations [6].
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6